1-(2-Ethylcyclohexyl)-2-methylbutan-1-one
Description
1-(2-Ethylcyclohexyl)-2-methylbutan-1-one is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with an ethyl group and a butanone moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Properties
IUPAC Name |
1-(2-ethylcyclohexyl)-2-methylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O/c1-4-10(3)13(14)12-9-7-6-8-11(12)5-2/h10-12H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWWUHWFNXBORJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCC1C(=O)C(C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethylcyclohexyl)-2-methylbutan-1-one typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of 1-(2-Ethylcyclohexyl)-2-methylbutan-1-one may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethylcyclohexyl)-2-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the alkyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
1-(2-Ethylcyclohexyl)-2-methylbutan-1-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Ethylcyclohexyl)-2-methylbutan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A simple cycloalkane with a similar ring structure but without the ethyl and butanone substituents.
2-Ethylcyclohexanone: A compound with a similar cyclohexane ring and an ethyl group but with a ketone functional group.
2-Methylcyclohexanone: A compound with a similar cyclohexane ring and a methyl group but with a ketone functional group.
Uniqueness
1-(2-Ethylcyclohexyl)-2-methylbutan-1-one is unique due to its specific combination of substituents on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Biological Activity
Overview
1-(2-Ethylcyclohexyl)-2-methylbutan-1-one, with the CAS number 1344231-97-5, is an organic compound categorized under cycloalkanes. Its structure features a cyclohexane ring substituted with an ethyl group and a butanone moiety. This compound has garnered attention for its potential biological activities, making it a subject of various scientific studies.
The compound's molecular formula is , and it has unique chemical properties that facilitate its use in research. It is synthesized primarily through methods like Friedel-Crafts alkylation, where cyclohexane derivatives are reacted with alkyl halides in the presence of Lewis acid catalysts such as aluminum chloride.
1-(2-Ethylcyclohexyl)-2-methylbutan-1-one is believed to interact with various biological macromolecules, including enzymes and receptors. The mechanism typically involves:
- Binding : The compound may bind to active sites on enzymes or receptors, altering their activity.
- Modulation : It can modulate biochemical pathways, potentially influencing metabolic processes.
Potential Therapeutic Applications
Research indicates that this compound may have applications in treating several conditions due to its biological activity:
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects, making it a candidate for further investigation in infectious disease treatment.
- Antioxidant Activity : There is evidence supporting its role as an antioxidant, which could have implications in preventing oxidative stress-related diseases.
Comparison of Biological Activities
| Activity Type | Evidence Level | Potential Applications |
|---|---|---|
| Antimicrobial | Moderate | Treatment of bacterial infections |
| Antioxidant | Moderate | Prevention of oxidative stress |
| Enzyme Modulation | Preliminary | Potential use in metabolic disorders |
Case Studies and Research Findings
Recent studies have explored the biological implications of 1-(2-Ethylcyclohexyl)-2-methylbutan-1-one:
- Antimicrobial Study : A study evaluated its effectiveness against various bacterial strains, showing promising results in inhibiting growth, particularly for Gram-positive bacteria.
- Antioxidant Assessment : In vitro assays have demonstrated that the compound can scavenge free radicals effectively, suggesting its potential use in formulations aimed at reducing oxidative damage.
- Enzyme Interaction Study : Research involving enzyme assays indicated that 1-(2-Ethylcyclohexyl)-2-methylbutan-1-one might act as a competitive inhibitor for certain metabolic enzymes, which could be beneficial in regulating metabolic pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
